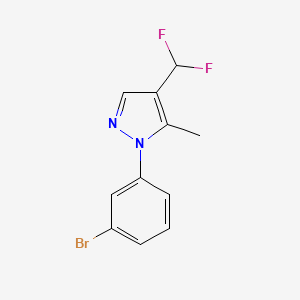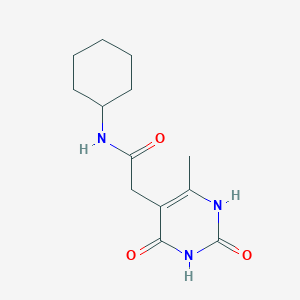
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound with a similar structure . Another synthesis involved the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the products from the reaction of a similar compound with acids and bases in aqueous media have been analyzed using UV, IR, PMR, and 13 C NMR spectroscopy techniques .科学的研究の応用
Synthesis and Antimicrobial Activity
This compound and its derivatives have been synthesized as part of studies into new antimicrobial agents. For instance, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings have been investigated, showing that many of these compounds exhibit good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Chemical Synthesis Techniques
The chemical synthesis of such compounds involves multiple steps, including reactions with malononitrile and cyano-(thioacetamide), leading to various derivatives including substituted 1,3-Cyclohexadienes, and Thieno[2,3-d]pyrimidine-4(3H)-thiones. These processes demonstrate the compound's versatility in generating diverse chemical structures (Dyachenko et al., 2004).
Antitumor Activities
Compounds derived from N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide have been explored for their antitumor activities. For example, novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through cycloaddition reactions, have shown promising antibacterial and cytotoxic properties in vitro against various cancer cell lines (Noolvi et al., 2014).
Supramolecular Architectures
The formation of supramolecular architectures involving this compound has been studied, revealing how it can form salts with other molecules through charge-assisted and conventional hydrogen bonds. This research indicates potential applications in material science and nanostructure fabrication (Fonari et al., 2005).
Inhibitors of Biological Processes
Some derivatives have been synthesized as potential inhibitors of biological processes, such as ribonucleotide reductase (RDPR), indicating their potential use in cancer therapy by inhibiting DNA synthesis (Farr et al., 1989).
Molecular Docking and DFT Studies
The antitumor activity and molecular docking studies of pyrimidiopyrazole derivatives have been conducted, providing insights into their interactions with biological targets and their electronic properties. These studies are crucial for understanding the mechanism of action of these compounds and for the design of more effective drugs (Fahim et al., 2019).
将来の方向性
The future directions for the study of “N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide” could include further synthesis and characterization studies, investigation of its biological activities, and assessment of its safety profile. The development of new medicinal forms with improved bioavailability could also be a potential future direction .
特性
IUPAC Name |
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-10(12(18)16-13(19)14-8)7-11(17)15-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUGRBNHBQFXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)
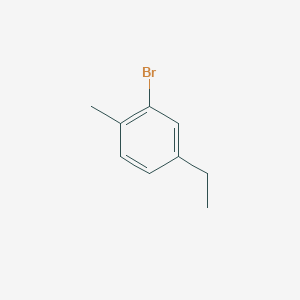
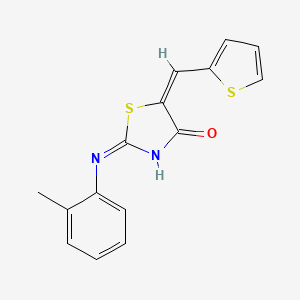

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)

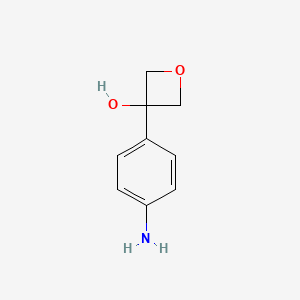
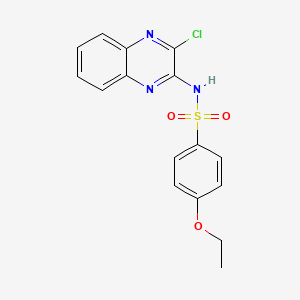
![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)

